molecular formula C20H30N2 B3853192 1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine

1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine

Cat. No.: B3853192
M. Wt: 298.5 g/mol
InChI Key: SIXXCTUHKWPZOV-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Addition of the Cyclohexenyl Group: The cyclohexenyl group is added through a series of reactions, including hydrogenation and dehydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert double bonds in the cyclohexenyl group to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or cyclohexanone derivatives.

    Reduction: Formation of saturated cyclohexyl derivatives.

    Substitution: Formation of various substituted piperidine and benzyl derivatives.

Scientific Research Applications

1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]amine
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness

1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine is unique due to its combination of a piperidine ring with benzyl and cyclohexenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2/c1-3-7-18(8-4-1)11-14-21-20-12-15-22(16-13-20)17-19-9-5-2-6-10-19/h2,5-7,9-10,20-21H,1,3-4,8,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXXCTUHKWPZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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